molecular formula C23H19FN4O3 B6569274 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 921566-27-0

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6569274
CAS No.: 921566-27-0
M. Wt: 418.4 g/mol
InChI Key: QNVFRRXTURXWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 2-phenylethyl substituent at the N3 position and a 4-fluorophenylacetamide moiety at the C1 position. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and enzymes involved in nucleotide metabolism . The 4-fluorophenyl group enhances metabolic stability and modulates lipophilicity, while the 2-phenylethyl chain may influence binding pocket interactions through hydrophobic and π-π stacking effects .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-19-7-4-13-25-21(19)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVFRRXTURXWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrido[3,2-d]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Below is a detailed exploration of its biological activity based on available literature and research findings.

  • Molecular Formula : C24H22N4O3
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 921549-67-9

Biological Activities

Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit a wide range of biological activities including:

  • Antitumor Activity : Various studies have reported that compounds within this class can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant potency .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence ROS levels within cells, contributing to their anticancer and antimicrobial activities .

Case Studies

  • Antitumor Activity Study :
    • A study focused on the effects of pyrido[3,2-d]pyrimidine derivatives on the proliferation of HeLa cells found that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
  • Antimicrobial Efficacy :
    • Another research effort evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against both strains, suggesting strong antimicrobial potential .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against HeLa cells
AntimicrobialMIC of 32 µg/mL against S. aureus
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

1. Anticancer Activity:

  • Studies have suggested that derivatives of pyrido[3,2-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival .

2. Antimicrobial Properties:

  • Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of fluorine in the structure may enhance antimicrobial potency due to increased lipophilicity and membrane permeability .

3. Enzyme Inhibition:

  • This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, some pyrido[3,2-d]pyrimidin derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms .

Therapeutic Potential

Given its diverse biological activities, this compound has potential therapeutic applications:

1. Cancer Therapy:

  • The anticancer properties suggest its use in developing targeted therapies for various cancers. Ongoing research is focusing on optimizing its structure for enhanced selectivity and reduced toxicity.

2. Antimicrobial Agents:

  • With rising antibiotic resistance, compounds like this one could be pivotal in developing new antimicrobial agents that can combat resistant strains effectively.

3. Neurological Disorders:

  • Preliminary studies indicate that similar compounds might have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Case Studies

Several case studies highlight the efficacy of pyrido[3,2-d]pyrimidine derivatives:

  • Case Study 1: A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer through apoptosis induction.
  • Case Study 2: Research indicated that a similar pyrido derivative displayed potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight Key Substituents Melting Point (°C) Biological Activity (If Reported) Source
Target Compound ~460–480* 2-Phenylethyl, 4-fluorophenylacetamide Not Reported Hypothesized kinase inhibition N/A
N-(4-Fluorophenyl)-2-(4-acetylaminophenyl)-acetamide derivative () 466.47 2-Fluorobenzyl, acetylaminophenyl Not Reported Synthetic intermediate for heterocycles
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative () 571.20 3-Fluorophenyl, chromenone core 302–304 Not specified (boron-containing intermediate)
2-(4-Fluorophenyl)acetamide pyrimidine derivative () 359.82 3-Chlorophenyl, ethylpyrimidine 85–87 Fluorinated medicinal chemistry candidate
Pyrazolopyrimidine BTK inhibitor () 583.07 4-Phenoxyphenyl, bromo-CF3-phenyl 184–187 Antiproliferative (Mantle Cell Lymphoma)
Dichlorophenylacetamide () 398.27 2,4-Dichlorophenyl, pyrazol-4-yl 473–475 Structural/coordination chemistry studies

*Estimated based on core structure and substituents.

Functional Group Impact on Properties

  • Fluorine Substituents: The 4-fluorophenyl group in the target compound and analogues () enhances metabolic stability compared to non-fluorinated derivatives (e.g., ). Fluorine’s electron-withdrawing nature also increases binding affinity in kinase inhibitors .
  • Heterocyclic Cores: Pyrido[3,2-d]pyrimidine (target compound) vs. Pyrazolopyrimidines, however, show superior solubility due to reduced planarity .
  • Acetamide Linkers : The N-(4-fluorophenyl)acetamide in the target compound contrasts with dichlorophenyl () or bromophenyl () variants. Chlorine/bromine increases molecular weight and lipophilicity but may reduce oral bioavailability .

Detailed Research Findings

Physicochemical Properties

  • Melting points correlate with molecular symmetry and intermolecular interactions. The dichlorophenylacetamide () has a high melting point (473–475°C) due to strong hydrogen bonding and π-stacking, whereas the target compound’s melting point is likely lower (~200–250°C) due to reduced symmetry .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrido[3,2-d]pyrimidine derivatives with fluorophenyl acetamide moieties. A critical step is the nucleophilic substitution or condensation under controlled conditions. For example:

  • Reaction Solvent/Temperature: Use polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours to facilitate coupling (e.g., analogous to the method for fluoropyrimidines in ).
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is standard for isolating the product .
  • Key Factors: Steric hindrance from the 2-phenylethyl group and electronic effects of the 4-fluorophenyl substituent can reduce reactivity, requiring extended reaction times or elevated temperatures.

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry (e.g., analogous pyrido[3,2-d]pyrimidine structures in and ).
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., 4-fluorophenyl protons at δ ~7.2 ppm; pyrimidine carbonyl carbons at δ ~160 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₀FN₄O₃ expected at 427.15) .

Q. How can researchers optimize the synthetic pathway to improve yield, considering steric/electronic effects?

Methodological Answer:

  • Computational Guidance: Use density functional theory (DFT) to model transition states and predict substituent effects (e.g., ICReDD’s reaction design principles in ).
  • Solvent Screening: Test alternatives to NMP (e.g., DMF or DMAc) to improve solubility of bulky intermediates .
  • Catalysis: Introduce Pd or Cu catalysts for C-N coupling, which may reduce reaction time (analogous to methods in for pyridine derivatives).
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenation or hydrolysis) and adjust protecting groups.

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Purity Validation: Confirm compound purity (>95%) via HPLC ( notes impurities can skew bioactivity).
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls ( highlights variability in kinase inhibition assays).
  • Structural Analog Comparison: Compare with pyrido[2,3-d]pyrimidin-7-one derivatives (e.g., PF-06465469 in ) to isolate substituent effects.
  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.